Enantiomer-Specific Potency Profile of (R)-BMS-816336 Compared to BMS-816336
The (R)-enantiomer, (R)-BMS-816336, exhibits significantly reduced potency against human, mouse, and cynomolgus monkey 11β-HSD1 enzymes compared to the active clinical candidate BMS-816336 (6n-2) [1]. While BMS-816336 demonstrates an IC50 of 3.0 nM against the human enzyme, (R)-BMS-816336 shows an IC50 of 14.5 nM, representing a nearly 5-fold decrease in potency . This differential is even more pronounced in mouse (50.3 nM vs. 3.0 nM) and cynomolgus monkey (16 nM vs. 3.0 nM) orthologs .
| Evidence Dimension | 11β-HSD1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50: 14.5 nM (human), 50.3 nM (mouse), 16 nM (cynomolgus monkey) |
| Comparator Or Baseline | BMS-816336 (6n-2) IC50: 3.0 nM (human, mouse, cynomolgus monkey) |
| Quantified Difference | Human: 4.8-fold less potent; Mouse: 16.8-fold less potent; Cynomolgus: 5.3-fold less potent |
| Conditions | In vitro enzymatic assay using recombinant human, mouse, and cynomolgus monkey 11β-HSD1. |
Why This Matters
This quantitative difference is essential for studies where partial inhibition is desired, or for using (R)-BMS-816336 as a less active control to validate the on-target effects of BMS-816336 in complex biological systems.
- [1] Ye XY, Chen SY, Wu S, Yoon DS, Wang H, Hong Z, et al. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. J Med Chem. 2017 Jun 22;60(12):4932-4948. View Source
